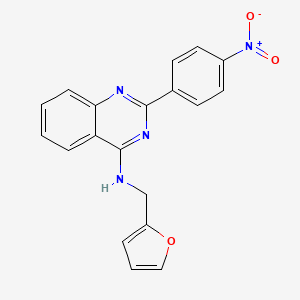

N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine belongs to the class of quinazolinamine derivatives, which have been extensively studied for their potential in various biological applications due to their diverse biological activities. These compounds, including 2-substituted 1,2-dihydro-4-quinazolinamines and related structures, exhibit significant potency and selectivity in inhibiting the inducible isoform of nitric oxide synthase (i-NOS) and demonstrate efficacy in animal models of inflammatory disease (Tinker et al., 2003).

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine, such as C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, involves reactions with nucleophiles and active methylene compounds, leading to various derivatives including pyrazole derivatives (Hassaneen et al., 1991). Another example is the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, demonstrating the versatility of quinazolinamine chemistry in producing compounds with potential biological activities (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular and solid-state structures of these compounds have been characterized using various techniques, including X-ray powder diffraction and density functional theory (DFT) studies. For instance, the structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was thoroughly investigated, revealing insights into its molecular geometry and intermolecular interactions (Rahmani et al., 2017).

Chemical Reactions and Properties

Quinazolinamine derivatives engage in a variety of chemical reactions, including electrophilic substitution reactions, as demonstrated by 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline. This compound undergoes alkylation and reactions with electrophiles, leading to various derivatives depending on the reaction conditions, illustrating the reactivity of the furan ring and the quinoline fragment (Aleksandrov et al., 2011).

Physical Properties Analysis

Quinazolinamine derivatives exhibit distinct physical properties, including crystalline structures and hydrogen bonding patterns, which contribute to their biological activities. For example, (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate shows a chain formation along the axis in its crystal structure, stabilized by hydrogen bonds and π-π stacking interactions (Elmuradov et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-2-(4-nitrophenyl)-4-quinazolinamine derivatives are influenced by their molecular structure, enabling a wide range of biological activities. Their reactivity with different chemical agents, ability to form stable compounds through various chemical reactions, and potential biological activities are areas of significant interest. The synthesis and characterization of such compounds, including their antibacterial activities, have been explored, highlighting their importance in medicinal chemistry (Holla et al., 2002).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Quinazoline derivatives have been extensively studied for their chemical properties and synthesis techniques. Research has shown that these compounds exhibit unique fluorescence emissions and binding properties with metal cations, suggesting their potential application in sensing technologies. For instance, a study on a quinazoline derivative revealed its ability to undergo enhanced fluorescence emission upon interaction with certain metal ions, showcasing its utility in metal ion detection (Yang Liu et al., 2015).

Biological Activities

The biological activities of quinazoline derivatives have garnered interest due to their therapeutic potentials. For example, 1,2-dihydro-4-quinazolinamines have been identified as potent inhibitors of inducible nitric oxide synthase, showing anti-inflammatory activity in vivo, which opens avenues for the development of novel anti-inflammatory agents (A. Tinker et al., 2003). Furthermore, other studies have focused on the synthesis of quinazoline compounds as precursors for producing various biologically active derivatives, indicating their significance in medicinal chemistry (A. S. Shawali et al., 1990).

Antimicrobial Properties

Research into the antimicrobial properties of quinazoline derivatives has shown promising results. For instance, a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines demonstrated potent activity against multidrug-resistant Staphylococcus aureus, highlighting their potential as new antibacterial agents (Kurt S. Van Horn et al., 2014).

Carcinogenicity and Toxicology Studies

Quinazoline derivatives have also been the subject of toxicological studies to assess their carcinogenicity. Comparative studies of nitrothiophenes and nitrofurans, including quinazoline analogs, have provided insight into their carcinogenic potential, aiding in the safety assessment of these compounds (S. Cohen et al., 1976).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-23(25)14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(22-18)20-12-15-4-3-11-26-15/h1-11H,12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOZAJKRBANUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)